Superior Antiprion Activity vs. Quinacrine
Chrysodine demonstrates a remarkable 27-fold increase in antiprion activity compared to quinacrine, a clinically evaluated antiprion compound [1]. This superior efficacy was quantified using prion-infected neuroblastoma cells, establishing a clear performance advantage for Chrysodine in prion disease research models [1].
| Evidence Dimension | Antiprion Activity (fold-difference) |
|---|---|
| Target Compound Data | 27x more effective than quinacrine |
| Comparator Or Baseline | Quinacrine (baseline 1x) |
| Quantified Difference | 27-fold |
| Conditions | Prion-infected neuroblastoma cells (ScN2a) |
Why This Matters
This quantitative superiority makes Chrysodine an essential reagent for investigators seeking to maximize antiprion signal in cellular models, enabling more sensitive detection of prion clearance or inhibition, a property not achievable with the comparator quinacrine.
- [1] Doh-ura, K., et al. (2007). Chelating Compound, Chrysoidine, Is More Effective in Both Antiprion Activity and Brain Endothelial Permeability Than Quinacrine. Cellular and Molecular Neurobiology, 27, 303–316. View Source
